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Introduction
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression in

various biological processes and diseases. LINC00941, a recently identified lncRNA, has been

implicated in cellular differentiation and tumorigenesis. It exerts its function, in part, by guiding

chromatin-modifying complexes to specific genomic loci, thereby modulating the transcription of

target genes. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate

these interactions by identifying the genomic regions where LINC00941-associated protein

complexes are bound.

These application notes provide detailed protocols for performing ChIP-qPCR to investigate the

recruitment of two distinct protein complexes by LINC00941 to the promoters of its target

genes: the MTA2/NuRD complex to the EGR3 promoter and the ILF2/YBX1 complex to the

SOX2 promoter.

LINC00941-Mediated Gene Repression via NuRD
Complex Recruitment
LINC00941 has been shown to interact with the Nucleosome Remodeling and Deacetylase

(NuRD) complex, a key player in transcriptional repression. Specifically, LINC00941 binds to
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the MTA2 subunit of the NuRD complex, facilitating its recruitment to target genes. One such

target is the Early Growth Response 3 (EGR3) gene, a transcription factor involved in

epidermal differentiation. The recruitment of the MTA2/NuRD complex by LINC00941 to the

EGR3 promoter leads to its transcriptional repression.[1]
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LINC00941 recruits the MTA2/NuRD complex to repress EGR3.

Quantitative Data: MTA2 Occupancy at the EGR3
Promoter
Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) was performed in

human primary keratinocytes to assess the enrichment of MTA2 at the EGR3 gene locus. The

data demonstrates a significant decrease in MTA2 occupancy upon LINC00941 knockdown,

indicating that LINC00941 is crucial for the recruitment of the NuRD complex to this promoter.

[1]

Condition Target Locus
Fold Enrichment
(vs. IgG)

p-value

Control (siControl) EGR3 Promoter 3.5 < 0.05

LINC00941

Knockdown

(siLINC00941)

EGR3 Promoter 1.2 < 0.05

Experimental Protocol: ChIP-qPCR for MTA2 in Human
Keratinocytes
This protocol is adapted from the methodology described in Morgenstern et al., Life Science

Alliance, 2024.[1]

1. Cell Culture and Crosslinking:

Culture human primary keratinocytes to ~80% confluency.

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to

the culture medium.

Incubate for 10 minutes at room temperature with gentle shaking.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes at room temperature.
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Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

Scrape cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.

Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) and incubate on ice for 15

minutes.

Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of

sonication conditions (power, duration, cycles) is critical.

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared

chromatin.

3. Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with

rotation.

Reserve a small fraction of the pre-cleared chromatin as "input" control.

Incubate the remaining chromatin with an anti-MTA2 antibody or a negative control IgG

overnight at 4°C with rotation.

Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to

capture the antibody-protein-DNA complexes.

4. Washing and Elution:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash

buffer to remove non-specific binding.

Perform a final wash with TE buffer.

Elute the chromatin complexes from the beads by incubating with elution buffer (e.g., 1%

SDS, 0.1 M NaHCO₃) at 65°C.
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5. Reverse Crosslinking and DNA Purification:

Reverse the crosslinks by adding NaCl to the eluates and the input sample and incubating at

65°C overnight.

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Quantitative PCR (qPCR):

Perform qPCR using primers specific for the EGR3 promoter and a negative control region.

Analyze the data using the percent input method or fold enrichment relative to IgG.

LINC00941-Mediated Gene Activation via ILF2/YBX1
Recruitment
In the context of esophageal squamous cell carcinoma (ESCC), LINC00941 acts as an

oncogene by promoting the transcription of the pluripotency factor SOX2. LINC00941 achieves

this by acting as a scaffold, bringing together the interleukin enhancer binding factor 2 (ILF2)

and Y-box binding protein 1 (YBX1) to the SOX2 promoter, thereby activating its transcription.
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LINC00941 scaffolds ILF2 and YBX1 to activate SOX2.

Quantitative Data: YBX1 Occupancy at the SOX2
Promoter
To confirm the role of LINC00941 in recruiting the transcriptional machinery to the SOX2

promoter, ChIP-qPCR was performed in ESCC cell lines. The results show that the binding of

YBX1 to the SOX2 promoter is significantly reduced when LINC00941 is knocked down,

demonstrating the lncRNA's critical role in this process.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b610507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Condition Target Locus
Fold
Enrichment
(vs. IgG)

p-value

KYSE-170 Control (si-NC) SOX2 Promoter 4.2 < 0.05

KYSE-170

LINC00941

Knockdown (si-

LINC00941)

SOX2 Promoter 1.5 < 0.05

TE-1 Control (si-NC) SOX2 Promoter 3.8 < 0.05

TE-1

LINC00941

Knockdown (si-

LINC00941)

SOX2 Promoter 1.3 < 0.05

Experimental Protocol: ChIP-qPCR for YBX1 in ESCC
Cells
This protocol is based on the methodology from Lu et al., Cell Death & Disease, 2023.

1. Cell Culture and Crosslinking:

Culture ESCC cells (e.g., KYSE-170, TE-1) to approximately 80% confluency.

Fix the cells by adding formaldehyde to the culture medium to a final concentration of 1%

and incubate for 10 minutes at room temperature.

Stop the crosslinking by adding glycine to a final concentration of 0.125 M for 5 minutes.

Wash the cells twice with ice-cold PBS.

2. Chromatin Preparation:

Lyse the cells in SDS lysis buffer and sonicate the chromatin to obtain DNA fragments with

an average length of 200-1000 bp.

Centrifuge to remove cell debris.
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3. Immunoprecipitation:

Dilute the chromatin with ChIP dilution buffer.

Pre-clear the chromatin with salmon sperm DNA/Protein A+G agarose beads.

Set aside a portion of the pre-cleared chromatin as the input control.

Incubate the remaining chromatin with an anti-YBX1 antibody or control IgG overnight at

4°C.

Add salmon sperm DNA/Protein A+G agarose beads to precipitate the antibody-bound

chromatin.

4. Washing and Elution:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

Perform a final wash with TE buffer.

Elute the chromatin from the beads with elution buffer.

5. Reverse Crosslinking and DNA Purification:

Reverse the protein-DNA crosslinks by heating at 65°C overnight.

Treat with Proteinase K.

Purify the DNA using a commercial DNA purification kit.

6. Quantitative PCR (qPCR):

Perform qPCR analysis with primers designed to amplify the putative YBX1-binding site on

the SOX2 promoter.

Quantify the enrichment of the target DNA sequence relative to the input and IgG controls.
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The provided application notes and protocols offer a framework for investigating the genomic

targets of LINC00941 through ChIP-qPCR. By focusing on the protein partners that LINC00941

recruits to chromatin, researchers can elucidate the downstream effects of this lncRNA on gene

expression. These methods are essential for understanding the molecular mechanisms of

LINC00941 in both normal physiology and disease, and for the potential development of

therapeutic strategies targeting these pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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